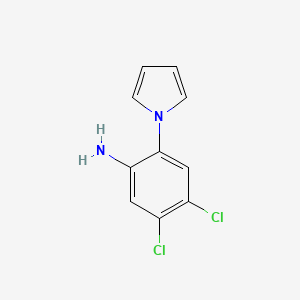

1-(2-Amino-4,5-dichlorophenyl)pyrrole

Description

Properties

Molecular Formula |

C10H8Cl2N2 |

|---|---|

Molecular Weight |

227.09 g/mol |

IUPAC Name |

4,5-dichloro-2-pyrrol-1-ylaniline |

InChI |

InChI=1S/C10H8Cl2N2/c11-7-5-9(13)10(6-8(7)12)14-3-1-2-4-14/h1-6H,13H2 |

InChI Key |

FPCPVBBFXUQPNC-UHFFFAOYSA-N |

Canonical SMILES |

C1=CN(C=C1)C2=CC(=C(C=C2N)Cl)Cl |

Origin of Product |

United States |

Chemical Profile of 1 2 Amino 4,5 Dichlorophenyl Pyrrole

While specific, experimentally determined data for 1-(2-Amino-4,5-dichlorophenyl)pyrrole is not extensively reported in publicly available literature, its properties can be calculated based on its structure.

Table 1: Calculated Physicochemical Properties

| Property | Value |

| Molecular Formula | C₁₀H₈Cl₂N₂ |

| Molecular Weight | 227.09 g/mol |

| IUPAC Name | 4,5-Dichloro-2-(1H-pyrrol-1-yl)aniline |

Note: Data in this table is based on computational predictions.

Advanced Characterization Methodologies in N Arylpyrrole Research

Spectroscopic Techniques for Structural Elucidation

Spectroscopy is the primary toolset for determining the precise arrangement of atoms and functional groups within a molecule. High-resolution NMR, vibrational spectroscopy (IR and Raman), and mass spectrometry collectively provide a detailed molecular portrait.

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable technique for mapping the carbon-hydrogen framework of a molecule. Through ¹H and ¹³C NMR, the chemical environment of each proton and carbon atom in 1-(2-Amino-4,5-dichlorophenyl)pyrrole can be determined, confirming the connectivity of the pyrrole (B145914) and dichlorophenyl rings.

In a typical ¹H NMR spectrum, the protons on the pyrrole ring are expected to appear as distinct multiplets due to spin-spin coupling. researchgate.netchemicalbook.com The protons on the dichlorophenyl ring would appear as singlets, given their isolated positions. The protons of the primary amine (-NH₂) typically produce a broad singlet which can be confirmed by D₂O exchange.

¹³C NMR spectroscopy provides information on the carbon skeleton. mdpi.com The spectrum would show distinct signals for each of the 10 carbon atoms in the molecule, with their chemical shifts indicating their electronic environment (e.g., attachment to nitrogen, chlorine, or hydrogen). Techniques like DEPT-135 can further differentiate between CH, CH₂, and CH₃ groups, although only CH groups and quaternary carbons are present in this molecule.

Interactive Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for 1-(2-Amino-4,5-dichlorophenyl)pyrrole

| Atom Type | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Pyrrole C2/C5-H | ~6.8 - 7.2 | ~120 - 125 |

| Pyrrole C3/C4-H | ~6.2 - 6.5 | ~108 - 112 |

| Dichlorophenyl C3-H | ~7.3 - 7.5 | ~130 - 135 |

| Dichlorophenyl C6-H | ~6.8 - 7.0 | ~118 - 122 |

| Amino (-NH₂) | ~4.5 - 5.5 (broad singlet) | N/A |

| Quaternary C (C-N, C-Cl) | N/A | ~125 - 145 |

Infrared (IR) and Raman spectroscopy are complementary techniques used to identify the functional groups within a molecule by probing its vibrational modes. nih.govscispace.com For 1-(2-Amino-4,5-dichlorophenyl)pyrrole, the IR spectrum is particularly useful for identifying the N-H bonds of the amino group and the aromatic C-H and C=C bonds.

Key expected vibrational frequencies include:

N-H Stretching: The primary amine group (-NH₂) will typically show two distinct stretching bands in the region of 3300-3500 cm⁻¹. nih.gov

Aromatic C-H Stretching: Sharp peaks just above 3000 cm⁻¹ are characteristic of C-H bonds on the pyrrole and phenyl rings.

C=C Ring Stretching: Vibrations corresponding to the carbon-carbon double bonds within the aromatic rings are expected in the 1450-1600 cm⁻¹ region.

C-N Stretching: The stretching of the bond between the phenyl ring and the pyrrole nitrogen, as well as the C-NH₂ bond, would appear in the 1250-1350 cm⁻¹ range.

C-Cl Stretching: Strong absorptions in the fingerprint region, typically between 700-850 cm⁻¹, are indicative of the carbon-chlorine bonds.

Raman spectroscopy would provide complementary data, often showing stronger signals for the symmetric vibrations of the aromatic rings. scispace.com

Interactive Table 2: Predicted IR Absorption Frequencies for 1-(2-Amino-4,5-dichlorophenyl)pyrrole

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| Primary Amine | N-H Symmetric & Asymmetric Stretch | 3300 - 3500 |

| Aromatic Rings | C-H Stretch | 3000 - 3100 |

| Aromatic Rings | C=C Stretch | 1450 - 1600 |

| Aryl-Nitrogen | C-N Stretch | 1250 - 1350 |

| Aryl-Halide | C-Cl Stretch | 700 - 850 |

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. nist.gov It provides the exact molecular weight and, through fragmentation analysis, offers clues about the molecule's structure.

For 1-(2-Amino-4,5-dichlorophenyl)pyrrole (C₁₀H₈Cl₂N₂), high-resolution mass spectrometry (HRMS) would confirm its elemental formula. nih.gov A key feature in the mass spectrum would be the isotopic pattern of the molecular ion peak [M]⁺. Due to the presence of two chlorine atoms (isotopes ³⁵Cl and ³⁷Cl), a characteristic cluster of peaks at M, M+2, and M+4 would be observed with a relative intensity ratio of approximately 9:6:1.

Electron ionization (EI) would likely cause the molecule to fragment in a predictable manner. Plausible fragmentation pathways could include the loss of a chlorine atom, cleavage of the bond between the two rings, or fragmentation of the pyrrole ring itself.

Interactive Table 3: Predicted Mass Spectrometry Data for 1-(2-Amino-4,5-dichlorophenyl)pyrrole

| Measurement | Predicted Value (m/z) | Description |

| Molecular Ion [M]⁺ | ~226.0064 | Corresponding to the most abundant isotopes (C₁₀H₈³⁵Cl₂N₂) |

| Isotopic Peak [M+2]⁺ | ~228.0035 | Presence of one ³⁷Cl isotope |

| Isotopic Peak [M+4]⁺ | ~229.9995 | Presence of two ³⁷Cl isotopes |

| Key Fragment | ~191 | Loss of a chlorine atom [M-Cl]⁺ |

| Key Fragment | ~160 | Phenyl fragment [C₆H₅Cl₂N]⁺ |

| Key Fragment | ~66 | Pyrrole fragment [C₄H₄N]⁺ |

Elemental Compositional Analysis

Elemental analysis is a fundamental technique used to determine the mass percentage of each element (carbon, hydrogen, nitrogen, etc.) in a compound. nih.govmdpi.com This data is used to confirm the empirical formula, which can then be compared with the molecular formula obtained from mass spectrometry. For a pure sample of 1-(2-Amino-4,5-dichlorophenyl)pyrrole with the formula C₁₀H₈Cl₂N₂, the theoretical elemental composition would be precisely calculated. The experimental values obtained from the analysis must fall within a narrow margin of error (typically ±0.4%) of the theoretical values to verify the compound's purity and proposed formula.

Interactive Table 4: Theoretical Elemental Composition of 1-(2-Amino-4,5-dichlorophenyl)pyrrole (C₁₀H₈Cl₂N₂)

| Element | Symbol | Atomic Mass | Moles in Formula | Mass Contribution | Percentage (%) |

| Carbon | C | 12.011 | 10 | 120.11 | 52.90% |

| Hydrogen | H | 1.008 | 8 | 8.064 | 3.55% |

| Chlorine | Cl | 35.453 | 2 | 70.906 | 31.22% |

| Nitrogen | N | 14.007 | 2 | 28.014 | 12.33% |

| Total | 227.094 | 100.00% |

X-ray Diffraction (XRD) for Solid-State Structure Determination

While spectroscopic methods reveal molecular connectivity, single-crystal X-ray diffraction (XRD) provides the definitive, three-dimensional structure of a molecule in the solid state. aalto.fi If a suitable single crystal of 1-(2-Amino-4,5-dichlorophenyl)pyrrole can be grown, XRD analysis would yield precise data on bond lengths, bond angles, and torsion angles. mdpi.com

Reactivity and Mechanistic Investigations of 1 2 Amino 4,5 Dichlorophenyl Pyrrole and Derivatives

Electrophilic and Nucleophilic Reactions on the Pyrrole (B145914) Core

The pyrrole ring is an electron-rich aromatic heterocycle that readily undergoes electrophilic aromatic substitution. onlineorganicchemistrytutor.com The lone pair of electrons on the nitrogen atom is delocalized into the ring, increasing its electron density and making it significantly more reactive than benzene (B151609) towards electrophiles. pearson.comquora.com For 1-substituted pyrroles, electrophilic attack predominantly occurs at the C2 and C5 positions, as the carbocation intermediates formed are better stabilized by resonance. onlineorganicchemistrytutor.com In the case of 1-(2-Amino-4,5-dichlorophenyl)pyrrole, the C2 and C5 positions are electronically activated and are the expected sites for reactions such as nitration, halogenation, and Friedel-Crafts acylation. youtube.com

While the pyrrole ring is highly susceptible to electrophilic attack, it is generally resistant to nucleophilic substitution unless strong electron-withdrawing groups are present on the ring to decrease its electron density. nih.govwikipedia.org The 1-(2-Amino-4,5-dichlorophenyl) substituent does not provide sufficient activation for direct nucleophilic attack on the pyrrole core under standard conditions. However, oxidation of the pyrrole ring can generate intermediates that are susceptible to nucleophilic attack. nih.gov

| Reaction Type | Reagents | Expected Major Product(s) |

| Nitration | HNO₃ / Ac₂O | 1-(2-Amino-4,5-dichlorophenyl)-2-nitropyrrole |

| Halogenation | NBS, NCS, I₂ | 1-(2-Amino-4,5-dichlorophenyl)-2-halopyrrole |

| Acylation | Ac₂O / Lewis Acid | 1-(2-Amino-4,5-dichlorophenyl)-2-acetylpyrrole |

| Nucleophilic | Strong Nucleophile | No reaction under normal conditions |

Chemical Transformations at the 2-Amino-4,5-dichlorophenyl Moiety

The 2-amino-4,5-dichlorophenyl portion of the molecule behaves as a substituted aniline (B41778). The amino group is nucleophilic and can undergo a variety of chemical transformations. uic.edu The presence of two electron-withdrawing chlorine atoms on the phenyl ring reduces the basicity and nucleophilicity of the amino group compared to aniline itself, but it remains reactive towards strong electrophiles.

Common reactions involving the amino group include:

Acylation: Reaction with acyl chlorides or anhydrides to form amides. This is often used as a method to protect the amino group during reactions elsewhere in the molecule. libretexts.org

Sulfonylation: Reaction with sulfonyl chlorides to produce sulfonamides.

Alkylation: Introduction of alkyl groups at the nitrogen atom.

Diazotization: Reaction with nitrous acid (generated in situ from NaNO₂ and a strong acid) to form a diazonium salt. This intermediate is highly versatile and can be subsequently replaced by a wide range of functional groups (e.g., -H, -OH, -CN, halogens) via Sandmeyer or related reactions.

The chlorine substituents on the aromatic ring are generally unreactive towards nucleophilic aromatic substitution unless activated by strongly electron-withdrawing groups in the ortho or para positions, which is not the case here.

| Transformation | Reagents | Functional Group Formed |

| Acylation | Acetyl chloride, Triethylamine | Amide (-NHCOCH₃) |

| Sulfonylation | Tosyl chloride, Pyridine | Sulfonamide (-NHSO₂Ts) |

| Diazotization | NaNO₂, HCl, 0-5 °C | Diazonium salt (-N₂⁺Cl⁻) |

| Condensation | Benzaldehyde, Acid catalyst | Imine (-N=CH-Ph) google.com |

Intramolecular Cyclization and Annulation Pathways

The juxtaposition of the pyrrole ring and the ortho-amino group on the phenyl substituent makes 1-(2-Amino-4,5-dichlorophenyl)pyrrole an excellent precursor for intramolecular cyclization and annulation reactions, leading to the formation of fused polyheterocyclic systems. mdpi.com These reactions typically involve the formation of a new ring by connecting a position on the pyrrole ring with the amino group or an adjacent carbon on the phenyl ring.

One prominent pathway involves the reaction of the amino group with a carbonyl group previously installed at the C2 position of the pyrrole ring (via Friedel-Crafts acylation, for example). This intramolecular condensation can lead to the formation of pyrrolo[1,2-a]quinoxaline (B1220188) derivatives. rsc.orgrsc.org Such fused systems are of interest due to their prevalence in biologically active molecules. rsc.org

Another possibility is radical cyclization, where a radical generated on the phenyl ring (for instance, from a diazonium salt intermediate) attacks the pyrrole ring intramolecularly. nih.govbeilstein-journals.org Annulation reactions, where a bifunctional reagent reacts with both the amino group and the pyrrole ring, can also be envisioned to construct more complex heterocyclic frameworks. acs.org

| Cyclization Strategy | Key Intermediate | Resulting Fused System |

| Pictet-Spengler type | C2-formyl or C2-acyl derivative | Pyrrolo[1,2-a]quinoxaline rsc.orgrsc.org |

| Radical Cyclization | Aryl radical from diazonium salt | Dibenzopyrrole derivative beilstein-journals.org |

| Palladium-catalyzed | C2-Halogenated pyrrole | Pyrrolo[1,2-a]benzimidazole mdpi.com |

Elucidation of Reaction Mechanisms

Understanding the precise pathways through which these transformations occur is crucial for optimizing reaction conditions and predicting product outcomes. Modern mechanistic organic chemistry employs a combination of experimental and computational techniques to probe these pathways.

Isotopic labeling is a powerful experimental technique used to trace the fate of specific atoms throughout a chemical reaction. wikipedia.org By replacing an atom with one of its heavier isotopes (e.g., ¹H with ²H (D), ¹²C with ¹³C, or ¹⁴N with ¹⁵N), chemists can follow the labeled atom's position in the products, providing unambiguous evidence for proposed mechanistic steps. researchgate.net

For instance, in the study of electrophilic substitution on the pyrrole ring of 1-(2-Amino-4,5-dichlorophenyl)pyrrole, a kinetic isotope effect (KIE) can be measured by comparing the reaction rate of the normal compound with a deuterated analogue (e.g., deuterated at the C2 position). nih.govyoutube.com A significant KIE would suggest that the C-H (or C-D) bond cleavage is part of the rate-determining step. acs.org Similarly, labeling the nitrogen of the amino group with ¹⁵N could be used to track its involvement in intramolecular cyclization reactions, confirming whether it becomes part of the newly formed ring. uic.edu

| Proposed Experiment | Isotope Used | Mechanistic Insight Gained |

| Electrophilic Substitution | ²H (Deuterium) at C2-pyrrole | Determine if C-H bond breaking is rate-determining acs.org |

| Intramolecular Cyclization | ¹⁵N in the amino group | Confirm the origin of nitrogen atoms in the fused ring product |

| Rearrangement Studies | ¹³C at C2-pyrrole | Trace skeletal rearrangements during annulation reactions wikipedia.org |

Computational chemistry, particularly using Density Functional Theory (DFT), has become an indispensable tool for elucidating reaction mechanisms. e3s-conferences.orge3s-conferences.org These methods allow for the calculation of the geometries and energies of reactants, products, intermediates, and, most importantly, transition states. acs.orgnih.gov The transition state represents the highest energy point along the reaction coordinate, and its structure provides critical insights into the bonding changes occurring during the key step of a reaction. nih.gov

For 1-(2-Amino-4,5-dichlorophenyl)pyrrole, computational studies can be employed to:

Predict Regioselectivity: Calculate the activation energies for electrophilic attack at the C2 versus the C3 position of the pyrrole ring to explain the observed product distribution. nih.gov DFT calculations on pyrrole itself confirm that the intermediate for C2 attack is more stable. onlineorganicchemistrytutor.comresearchgate.net

Model Transition States: Visualize the three-dimensional structure of the transition state for an intramolecular cyclization, helping to understand steric and electronic factors that control the reaction's feasibility and stereochemical outcome. e3s-conferences.orge3s-conferences.org

Evaluate Reaction Pathways: Compare the energy profiles of different possible mechanisms (e.g., concerted vs. stepwise) to determine the most likely pathway a reaction will follow. mdpi.com

By combining the results of these computational models with experimental data, a detailed and comprehensive picture of the reaction mechanism can be constructed. researchgate.net

| Computational Method | Target of Study | Information Obtained |

| DFT Energy Calculation | Intermediates of electrophilic substitution | Relative stability, prediction of major regioisomer researchgate.net |

| Transition State Search (e.g., QST2/QST3) | Intramolecular annulation | Activation energy barrier, geometry of the transition state acs.org |

| IRC (Intrinsic Reaction Coordinate) | Cyclization pathway | Confirmation that a found transition state connects reactants and products |

| NBO (Natural Bond Orbital) Analysis | Reactant molecule | Charge distribution, identifying nucleophilic/electrophilic sites mdpi.com |

Computational Chemistry and Theoretical Frameworks for N Arylpyrroles

Quantum Chemical Investigations of Electronic Structure and Properties

Quantum chemical methods are fundamental to understanding the intrinsic electronic nature of N-arylpyrroles. These calculations provide a detailed picture of electron distribution, orbital energies, and reactivity, which collectively govern the chemical behavior of these compounds.

Density Functional Theory (DFT) has emerged as a powerful and widely used computational method for studying the electronic structure of heterocyclic systems, including N-arylpyrroles. nih.govresearchgate.net DFT calculations, often employing functionals like B3LYP, are utilized to determine ground-state geometries, electronic structures, and various molecular properties. researchgate.netnih.gov These theoretical studies can accurately predict bond lengths, bond angles, and dihedral angles, offering a three-dimensional representation of the molecule. For instance, in related halogen-substituted aryl heterocycles, DFT has been used to determine the planarity of rings and the rotational angles between different molecular fragments. nih.gov

Furthermore, DFT is instrumental in calculating a range of electronic properties such as dipole moments, polarizability, and hyperpolarizability, which are crucial for applications in materials science and non-linear optics. nih.gov The method also allows for the analysis of charge distribution through techniques like Natural Bond Orbital (NBO) analysis and electrostatic potential mapping, identifying electron-rich and electron-deficient regions within the molecule. nih.govwu.ac.thresearchgate.net This information is vital for predicting sites of electrophilic and nucleophilic attack.

Frontier Molecular Orbital (FMO) theory is a key concept in explaining chemical reactivity and electronic properties. wikipedia.orgunesp.br The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are the most important orbitals in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. pku.edu.cn

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for assessing a molecule's kinetic stability and chemical reactivity. wu.ac.th A smaller gap generally implies higher reactivity, as less energy is required to excite an electron from the HOMO to the LUMO. For N-arylpyrroles and related compounds, DFT calculations are routinely used to compute the energies of these frontier orbitals. nih.govresearchgate.net This analysis helps in understanding their behavior in various chemical transformations, including cycloadditions and electrophilic substitutions. wikipedia.org The distribution of electron density in the HOMO and LUMO also reveals the most probable sites for reaction.

| Compound Class | HOMO Energy (eV) | LUMO Energy (eV) | Energy Gap (eV) | Computational Method |

|---|---|---|---|---|

| Substituted Nitrotoluenes | -6.49 | -3.14 | 3.35 | DFT/B3LYP/6-311++G(d,p) researchgate.net |

| Favipiravir | -7.14 | -3.58 | 3.56 | DFT wu.ac.th |

| 2-Amino-4,6-diphenylnicotinonitriles | -5.63 to -5.91 | -1.54 to -1.89 | ~4.02 to 4.07 | DFT mdpi.com |

Conformational Analysis and Molecular Dynamics Simulations

The rotation around the single bond connecting the aryl and pyrrole (B145914) rings in N-arylpyrroles leads to the existence of different conformers. Conformational analysis aims to identify the stable spatial arrangements of a molecule and the energy barriers separating them. cwu.edu Computational methods can systematically explore the potential energy surface by varying key dihedral angles to locate energy minima, which correspond to stable conformers, and transition states. cwu.edu

Molecular Dynamics (MD) simulations provide a dynamic view of molecular behavior over time. nih.govgrafiati.com By simulating the motion of atoms and molecules, MD can explore the conformational landscape and reveal how factors such as solvent and temperature influence the relative populations of different conformers. nih.govresearchgate.net For flexible molecules, this approach is crucial for understanding their behavior in solution, where they may exist as an equilibrium mixture of various conformations. researchgate.netnih.gov This is particularly relevant for N-arylpyrroles, where the orientation of the aryl group relative to the pyrrole ring can significantly impact the molecule's properties and interactions.

Theoretical Approaches to Atropisomerism and Axial Chirality in N-Arylpyrroles

N-arylpyrroles with bulky substituents at the ortho positions of the aryl ring and/or on the pyrrole ring can exhibit hindered rotation around the N-aryl bond. If the energy barrier to rotation is sufficiently high, this can lead to the isolation of stable rotational isomers, known as atropisomers. unibo.itsemanticscholar.org This phenomenon introduces an element of axial chirality into the molecule. nih.gov Computational chemistry is an essential tool for studying and predicting atropisomerism. academie-sciences.fr

A key aspect of studying atropisomerism is the determination of the rotational energy barrier, which dictates the stereochemical stability of the atropisomers. nih.gov Computational methods, especially DFT, are widely used to calculate these barriers. nih.govbiomedres.us The process typically involves identifying the ground-state conformation (energy minimum) and the transition-state conformation (energy maximum) for the rotation around the chiral axis. The energy difference between these two states corresponds to the activation energy for racemization. biomedres.us

Calculations have shown that the magnitude of the rotational barrier is highly dependent on the steric bulk of the ortho substituents. For some N-aryl systems, calculated rotational barriers can exceed 35-37 kcal/mol, indicating that the atropisomers are indefinitely stable at room temperature. acs.orgresearchgate.net In contrast, systems with lower barriers may undergo rapid interconversion. academie-sciences.fr These theoretical predictions are invaluable for designing new axially chiral ligands and catalysts. nih.govnih.gov

| Compound Type | Calculated Rotational Barrier (kcal/mol) | Significance | Reference |

|---|---|---|---|

| Atropisomeric Anilides | >35 | Indefinitely stable near room temperature | researchgate.net |

| Axially Chiral Indolizinylindoles (C-N axis) | >37 | High rotational barrier, significant stability | acs.org |

| Substituted N-Arylpyrrole Diastereomers | 23.9 | Class 2 atropisomer, allows for epimerization | researchgate.net |

| Indole-substituted Phthalonitrile | 16 | Class 1 atropisomer, rapid racemization | academie-sciences.fr |

| N-Benzhydrylformamides | 20-23 | Barrier for formyl group rotation | nih.gov |

In the asymmetric synthesis of axially chiral N-arylpyrroles, computational models are crucial for understanding the origins of stereoselectivity. nih.govresearchgate.net By modeling the reaction pathways leading to different stereoisomers, researchers can identify the key interactions in the transition states that determine the enantiomeric or diastereomeric excess.

DFT calculations can elucidate the mechanism of stereoselectivity by analyzing the transition state structures of reactions catalyzed by chiral catalysts, such as chiral phosphoric acids. acs.org These models can reveal how non-covalent interactions between the substrate, catalyst, and reagents stabilize one transition state over another, leading to the preferential formation of a specific stereoisomer. researchgate.net For example, computational studies have shown that the distortion of an amino acid ligand is responsible for enantioselectivity in certain C-H activation steps. researchgate.net Such insights are vital for the rational design of new and more effective asymmetric catalytic systems. rsc.org

In Silico Modeling for Structure-Activity Relationship (SAR) Studies

Computational chemistry and theoretical frameworks are indispensable tools in the modern drug discovery pipeline, enabling the rational design and optimization of novel therapeutic agents. In the context of N-arylpyrroles, in silico modeling plays a pivotal role in elucidating the complex structure-activity relationships (SAR) that govern their biological activity. These computational approaches allow for the prediction of molecular properties, binding affinities, and pharmacokinetic profiles, thereby guiding the synthesis of more potent and selective compounds. Techniques such as three-dimensional quantitative structure-activity relationship (3D-QSAR), molecular docking, and ADMET (absorption, distribution, metabolism, excretion, and toxicity) prediction are routinely employed to refine the design of N-arylpyrrole derivatives.

A significant body of research has focused on the development of N-arylpyrroles as antimicrobial agents. nih.gov In these studies, in silico modeling is often used to identify the key structural features required for potent antibacterial activity. For instance, a ligand-based design approach can be employed to develop pharmacophore models that capture the essential chemical features of known active compounds. These models can then be used to screen virtual libraries of N-arylpyrrole derivatives and predict their biological activity. nih.gov

Molecular docking studies are also instrumental in understanding the SAR of N-arylpyrroles. By simulating the binding of these compounds to their biological targets, such as enzymes or receptors, researchers can gain insights into the specific molecular interactions that contribute to their activity. For example, docking studies of N-arylpyrrole derivatives into the active site of bacterial enzymes can reveal the importance of certain functional groups for binding and inhibition. researchgate.net This information is crucial for the design of new analogs with improved potency.

ADMET prediction is another critical component of the in silico modeling workflow for N-arylpyrroles. These predictions help to identify compounds with favorable pharmacokinetic and safety profiles early in the drug discovery process, thereby reducing the likelihood of late-stage failures. Various computational models are available to predict properties such as oral bioavailability, blood-brain barrier penetration, and potential toxicity. nih.gov

The integration of these in silico techniques provides a powerful platform for the systematic exploration of the SAR of N-arylpyrroles. The findings from these computational studies, in conjunction with experimental data, guide the iterative process of lead optimization, ultimately leading to the development of novel compounds with enhanced therapeutic potential.

Detailed Research Findings

Recent research on novel N-arylpyrrole derivatives as broad-spectrum antimicrobial agents has successfully utilized a ligand-based design approach, refined by molecular modeling, to establish a clear SAR. nih.gov In one such study, three series of N-arylpyrrole derivatives were synthesized and evaluated against a panel of ESKAPE pathogens and Mycobacterium phlei. The in silico evaluation began with the generation of a 3D-QSAR pharmacophore model based on a dataset of known antibacterial agents. nih.gov This model was then used to predict the activity of the newly designed N-arylpyrrole compounds.

The SAR analysis revealed several key trends. For instance, the nature of the substituent on the aryl ring was found to have a significant impact on the antimicrobial activity. The presence of electron-withdrawing groups, such as chlorine atoms, at specific positions on the phenyl ring was often correlated with increased potency. Furthermore, the nature of the side chain attached to the pyrrole nitrogen was also found to be a critical determinant of activity.

The following interactive data table summarizes the predicted and experimental activities of a representative set of N-arylpyrrole derivatives from a study, illustrating the correlation between chemical structure and antimicrobial potency.

| Compound ID | Aryl Substituent | Side Chain | Predicted Activity (MIC, µg/mL) | Experimental Activity (MIC, µg/mL) |

| I-a | 4-Chloro | Aminoguanidine (B1677879) | 8 | 16 |

| I-b | 2,4-Dichloro | Aminoguanidine | 4 | 8 |

| I-c | 4-Bromo | Aminoguanidine | 8 | 16 |

| II-a | 4-Chloro | Thiosemicarbazide | 16 | 32 |

| II-b | 2,4-Dichloro | Thiosemicarbazide | 8 | 16 |

| II-c | 4-Bromo | Thiosemicarbazide | 16 | 32 |

| III-a | 4-Chloro | Semicarbazide | 32 | 64 |

| III-b | 2,4-Dichloro | Semicarbazide | 16 | 32 |

| III-c | 4-Bromo | Semicarbazide | 32 | 64 |

Molecular docking studies further elucidated the SAR by providing a molecular-level understanding of the interactions between the N-arylpyrrole derivatives and their putative target, Undecaprenyl Pyrophosphate Phosphatase (UPPP). nih.gov The docking results indicated that the compounds bind to a key pocket in the enzyme, with the aryl ring and the side chain making critical contacts with specific amino acid residues. The predicted binding affinities from these docking studies were in good agreement with the experimentally observed antimicrobial activities.

In addition to activity prediction, in silico ADMET profiling was conducted to assess the drug-likeness of the synthesized compounds. The predicted pharmacokinetic and toxicity parameters for a selection of the most potent derivatives are presented in the table below.

| Compound ID | Molecular Weight | LogP | H-bond Donors | H-bond Acceptors | Predicted Toxicity |

| I-b | 354.2 | 3.8 | 4 | 2 | Low |

| II-b | 371.3 | 4.1 | 3 | 2 | Low |

| III-b | 355.2 | 3.6 | 3 | 3 | Low |

These computational findings, taken together, provide a comprehensive SAR profile for this class of N-arylpyrroles and offer a rational basis for the future design of more effective antimicrobial agents. nih.govnih.gov

Derivatization and Analogues of 1 2 Amino 4,5 Dichlorophenyl Pyrrole

Systematic Modification of the Pyrrole (B145914) and Aryl Substructures

The pyrrole ring is susceptible to various chemical transformations, enabling the introduction of a wide array of substituents. The Paal-Knorr synthesis is a foundational method for creating substituted pyrroles, involving the condensation of a 1,4-dicarbonyl compound with a primary amine, in this case, 4,5-dichloro-1,2-phenylenediamine. uctm.edunih.gov By using appropriately substituted 1,4-dicarbonyl precursors, derivatives with alkyl, aryl, or other functional groups at positions 2, 3, 4, and 5 of the pyrrole ring can be synthesized.

Another key strategy is the direct functionalization of the pre-formed N-arylpyrrole ring. Electrophilic substitution reactions, such as acylation, can introduce carbonyl functionalities. For example, N-acylpyrroles can be prepared by the condensation of carboxylic acids with 2,4,4-trimethoxybutan-1-amine, followed by acid-mediated cyclization. organic-chemistry.org Furthermore, transition metal-catalyzed cross-coupling reactions, like the Suzuki-Miyaura coupling, can be employed to introduce aryl or heteroaryl groups onto the pyrrole ring, provided a suitable halo-substituted pyrrole precursor is available. nih.gov

A variety of synthetic approaches have been developed to access polysubstituted pyrroles. uctm.eduresearchgate.net For instance, gold-catalyzed cascade hydroamination/cyclization of α-amino ketones with alkynes offers a regioselective route to substituted pyrroles. organic-chemistry.org The reaction of acylethynylpyrroles with malononitrile (B47326) has also been developed to synthesize 2-(3-amino-2,4-dicyanophenyl)pyrroles, demonstrating a method to introduce cyano and amino functionalities onto an appended aryl ring. nih.gov

The following table summarizes selected methods for pyrrole ring substitution:

| Reaction Type | Reagents & Conditions | Resulting Substitution |

| Paal-Knorr Synthesis | 1,4-Dicarbonyl compound, 4,5-dichloro-1,2-phenylenediamine | Substituents at C2, C3, C4, C5 |

| Friedel-Crafts Acylation | Acyl chloride, Lewis acid | Acyl group at C2 or C3 |

| Suzuki-Miyaura Coupling | Bromo-pyrrole derivative, boronic acid, Pd catalyst | Aryl or heteroaryl group |

| Gold-Catalyzed Cyclization | α-Amino ketone, alkyne, Gold catalyst | Polysubstituted pyrrole ring |

The aminodichlorophenyl moiety offers two primary sites for modification: the amino group and the aromatic ring itself. The primary amino group is a versatile handle for introducing a wide range of functional groups.

Acylation of the amino group is a common transformation, readily achieved by reacting 1-(2-amino-4,5-dichlorophenyl)pyrrole with acyl chlorides or anhydrides. This reaction converts the basic amino group into a neutral amide, altering the electronic properties and hydrogen-bonding capabilities of the molecule. For example, reaction with acetic anhydride (B1165640) would yield N-(2-(1H-pyrrol-1-yl)-4,5-dichlorophenyl)acetamide. nih.gov

The amino group can also serve as a nucleophile in condensation reactions. For instance, reaction with orthoformates can produce formimidate derivatives, which are versatile intermediates for further transformations. nih.gov Condensation with aldehydes or ketones forms Schiff bases (imines), which can be subsequently reduced to secondary amines.

Further functionalization of the dichlorophenyl ring itself is more challenging due to the presence of the deactivating chloro and amino/pyrrole groups. However, under specific conditions, electrophilic substitution might be possible at the position ortho to the amino group, although regioselectivity could be an issue.

Formation of Fused Heterocyclic Systems from 1-(2-Amino-4,5-dichlorophenyl)pyrrole Analogues

The ortho-disposition of the pyrrole ring and the amino group on the phenyl scaffold makes 1-(2-amino-4,5-dichlorophenyl)pyrrole an ideal precursor for synthesizing fused polycyclic heterocyclic systems. These annulation reactions lead to rigid, complex structures with distinct properties.

The synthesis of pyrrolopyrimidines can be achieved by reacting a 2-amino-1-arylpyrrole-3-carbonitrile derivative with various reagents. nih.gov For example, a 2-amino-1-(4,5-dichlorophenyl)pyrrole-3-carbonitrile precursor could be reacted with thiourea (B124793) to form a 4-amino-pyrrolo[2,3-d]pyrimidine-2-thione. nih.gov Similarly, reaction with formamide (B127407) or other one-carbon synthons can lead to the formation of the pyrimidine (B1678525) ring, resulting in a pyrrolo[2,3-d]pyrimidine core. mdpi.comnih.gov These reactions construct a new six-membered ring fused to the pyrrole, incorporating the exocyclic amino group from the starting material. The general strategy involves the cyclization of a suitably functionalized aminopyrrole.

The construction of fused pyrrolopyrazole systems is less commonly described directly from this precursor but can be envisioned through multi-step sequences. For instance, diazotization of the amino group on the phenyl ring followed by an intramolecular cyclization could potentially lead to novel fused systems, although this pathway is speculative without direct literature precedent.

The 1-(2-aminophenyl)pyrrole substructure is a classic precursor for the synthesis of quinazolinones. researchgate.net Treatment of 2-[2-N-(Boc)aminophenyl]-1H-pyrrole with sodium hydride has been shown to provide a novel entry to pyrrolo[1,2-c]quinazolin-5(6H)-one. researchgate.netresearchgate.net Adapting this strategy, the amino group of 1-(2-amino-4,5-dichlorophenyl)pyrrole can be acylated with a reagent containing a leaving group, such as chloroacetyl chloride. Subsequent intramolecular cyclization would yield a pyrrolo-fused benzodiazepinone. The synthesis of 1,4-benzodiazepine-2,5-diones from amino acid precursors has also been reported, highlighting a potential route for creating complex diazepine (B8756704) frameworks. rsc.org

Similarly, quinazolinone rings can be formed by reacting the amino group with a carbonyl equivalent. For example, condensation with phosgene (B1210022) or a phosgene equivalent, followed by cyclization, can lead to a quinazolin-4-one ring fused with the pyrrole-bearing phenyl ring. Various methods exist for quinazolinone synthesis, including the reaction of 2-aminobenzamides with orthoesters or the aza-Wittig reaction of iminophosphoranes derived from 2-azidobenzoyl compounds. nih.gov These established synthetic routes could be applied to analogues of 1-(2-amino-4,5-dichlorophenyl)pyrrole to generate novel pyrrolo-quinazolinone systems.

Advanced Structure-Activity Relationship (SAR) and Structure-Property Relationship (SPR) Investigations on N-Arylpyrrole Libraries

Structure-Activity Relationship (SAR) and Structure-Property Relationship (SPR) studies are essential for optimizing lead compounds in drug discovery and materials science. collaborativedrug.comresearchgate.net For libraries derived from 1-(2-amino-4,5-dichlorophenyl)pyrrole, these investigations correlate specific structural modifications with changes in biological activity or physical properties.

A systematic SAR study on a library of N-arylpyrrole analogues would involve evaluating the impact of substituents on different parts of the molecule. researchgate.net For example, in a hypothetical scenario where these compounds are enzyme inhibitors, the following relationships might be explored:

Pyrrole Ring Substitution: A study on 2-amino-1-benzyl-4,5-diphenyl-1H-pyrrole-3-carbonitrile derivatives revealed that the 3-carbonitrile group and the vicinal 4,5-diphenyl substituents were important for inhibitory potency against metallo-β-lactamases. nih.gov This suggests that bulky, lipophilic groups at these positions on the pyrrole ring could be crucial for binding.

Aminodichlorophenyl Moiety: The position and nature of the substituents on the N-phenyl ring are critical. The dichloro substitution pattern fixes the electronic nature of this ring. Modifications would typically focus on the amino group. Converting the amino group to various amides (e.g., acetamide, benzamide) or sulfonamides would probe the necessity of the basic nitrogen and explore hydrogen bonding interactions. nih.gov

Fused Systems: Annulation to form rigid systems like pyrrolopyrimidines or benzodiazepinones drastically alters the shape and conformational flexibility of the molecule. This can lead to enhanced binding affinity by reducing the entropic penalty upon binding to a biological target, but it can also lead to a complete loss of activity if the rigid conformation is not complementary to the target site.

The following table outlines a hypothetical SAR exploration for this class of compounds:

| Position of Modification | Type of Substituent | Potential Impact on Activity/Property |

| Pyrrole C2/C5 | Small alkyl, Aryl, Heteroaryl | Probes steric and electronic requirements in binding pockets. |

| Pyrrole C3/C4 | H-bond donors/acceptors, Lipophilic groups | Modulates binding affinity and selectivity. |

| Phenyl Amino Group | Acyl, Alkyl, Sulfonyl groups | Alters basicity, lipophilicity, and H-bonding potential. |

| Fused Ring Systems | Pyrrolopyrimidine, Quinazolinone | Restricts conformation, potentially increasing potency and selectivity. |

SPR investigations would focus on how these same structural changes affect physicochemical properties such as solubility, lipophilicity (LogP), metabolic stability, and permeability. For instance, converting the basic amino group to a neutral amide generally increases lipophilicity and may improve cell membrane permeability, but it could also decrease aqueous solubility. The goal of these parallel SAR and SPR studies is to identify derivatives with an optimal balance of desired activity and drug-like properties. researchgate.net

Investigative Research and Advanced Chemical Applications of N Arylpyrroles

Role as Versatile Synthetic Intermediates and Building Blocks

N-Arylpyrroles functionalized with amino groups are recognized as highly useful intermediates in organic synthesis. nih.gov The presence of multiple reactive sites—the pyrrole (B145914) ring, the aromatic amine, and the chloro-substituents—allows for sequential and selective modifications, making them valuable building blocks for more complex molecular architectures.

The strategic placement of an amino group on the N-phenyl substituent of the pyrrole ring makes compounds like 1-(2-Amino-4,5-dichlorophenyl)pyrrole potent precursors for constructing fused heterocyclic systems. The amino group can act as a nucleophile or be transformed into other functional groups (e.g., a diazonium salt) to initiate cyclization reactions. This approach is a cornerstone for creating novel polycyclic aromatic and heteroaromatic structures. For instance, related arylpyrrole derivatives serve as intermediates in the synthesis of complex molecules like arylpyrrolizines, which are analogs of the anticancer drug Mitomycin C. nih.gov The general strategy involves leveraging the amino group to build additional rings onto the aminophenyl-pyrrole core, leading to compounds with potential biological activity.

Research has demonstrated that amino-substituted heterocycles are key starting materials for a variety of annulation and condensation reactions, yielding intricate fused-ring systems. These reactions often take advantage of the reactivity of both the amino group and the adjacent aromatic ring to construct new heterocyclic frameworks.

Table 1: Examples of Heterocyclic Systems Derived from Amino-Heterocycle Precursors

| Precursor Class | Resulting Heterocyclic System | Synthetic Strategy |

|---|---|---|

| Amino-Aryl Pyrroles | Pyrrolizines, Carbazoles | Intramolecular cyclization, Condensation reactions |

| Amino-Triazoles | Triazolopyrimidines | Multicomponent cyclization |

Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product, represent a highly efficient strategy in modern organic synthesis. rsc.org Amino-substituted heterocycles are excellent substrates for MCRs due to the nucleophilicity of the amino group. frontiersin.org While specific MCRs involving 1-(2-Amino-4,5-dichlorophenyl)pyrrole are not extensively detailed, the structural motif is well-suited for such transformations. For example, the amino group can react with carbonyl compounds and a third component in reactions like the Biginelli or Hantzsch-type syntheses to create complex dihydropyrimidine (B8664642) or dihydropyridine (B1217469) derivatives, respectively. researchgate.net

Cascade reactions, which involve a sequence of intramolecular transformations, are also facilitated by the structure of amino-aryl pyrroles. nih.gov The initial reaction at the amino group can trigger a series of cyclizations and rearrangements, leading to the rapid assembly of complex molecular scaffolds from simple starting materials. Theoretical studies on the reactions between amino-substituted heterocycles (like pyrroles) and 1,3,5-triazines show that these processes proceed through a cascade of Diels-Alder and retro-Diels-Alder reactions, demonstrating the potential for these building blocks in complex transformations. nih.gov

Exploration in Functional Materials Chemistry

The N-arylpyrrole unit is a significant building block in materials science, particularly for developing organic materials with tailored electronic and optical properties. The direct linkage between the pyrrole and the aryl ring allows for effective electronic communication, which is a key requirement for functional organic materials.

Conjugated systems, characterized by alternating single and multiple bonds, are the foundation of organic electronics. N-Arylpyrroles are frequently incorporated into conjugated polymers and oligomers to tune their optoelectronic properties. rsc.org The nitrogen atom of the pyrrole is electron-donating, while the nature of the aryl substituent can be modulated to be electron-donating or -withdrawing, allowing for precise control over the molecule's highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels. frontiersin.orgnih.gov This control is critical for applications in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs).

The introduction of a dichlorophenyl group, as in 1-(2-Amino-4,5-dichlorophenyl)pyrrole, would be expected to influence the electronic properties through both inductive and steric effects. Such substitutions can alter the planarity of the molecule, affecting the degree of π-conjugation, and modify the energy levels, thereby tuning the absorption and emission spectra of the resulting material. rsc.org Research on related conjugated polymers demonstrates that diversifying the aromatic units attached to a pyrrole-based core allows for the tuning of optical absorbances across the visible spectrum. rsc.org

Table 2: Influence of N-Aryl Substituents on Optoelectronic Properties

| Substituent Type on Aryl Ring | Effect on HOMO/LUMO Levels | Potential Application |

|---|---|---|

| Electron-Donating (e.g., Alkoxy) | Raises HOMO level | Hole-transport materials in OLEDs |

| Electron-Withdrawing (e.g., Cyano, Halogen) | Lowers LUMO level | Electron-transport materials in OFETs, OPVs |

Pyrrole itself is the monomer for polypyrrole, one of the most well-known conducting polymers. orientjchem.org The synthesis of copolymers incorporating N-arylpyrrole units is a strategy to improve the processability and environmental stability of conducting polymers while fine-tuning their electrical conductivity. The bulky N-aryl group can increase the solubility of the resulting polymer in common organic solvents, which is a major advantage over the often intractable parent polypyrrole. orientjchem.org

Compounds like 1-(2-Amino-4,5-dichlorophenyl)pyrrole could serve as functional monomers. The amino group provides a reactive handle for further polymerization or for cross-linking polymer chains, potentially leading to the formation of robust, conductive films or networks. Pyrrole-containing polymers have been investigated for various applications, including as dyes and components in electronic devices. mdpi.comresearchgate.net

Design and Development of Chemical Probes for Biological Systems

A chemical probe is a small molecule designed to selectively interact with a specific biological target, such as a protein, to study its function in a biological system. nih.gov The design of high-quality chemical probes requires a deep understanding of structure-activity relationships (SAR). The N-arylpyrrole scaffold is a "privileged structure" in medicinal chemistry, appearing in numerous bioactive compounds and approved drugs. nih.govnih.gov This makes it an excellent starting point for the design of novel chemical probes.

The structure of 1-(2-Amino-4,5-dichlorophenyl)pyrrole contains several features amenable to probe development. The pyrrole core can engage in hydrogen bonding and π-stacking interactions with protein targets. The dichlorophenyl group can be used to explore specific hydrophobic pockets within a protein's binding site, and the chlorine atoms can potentially form halogen bonds, which are increasingly recognized as important drug-protein interactions. mdpi.com The amino group serves as a versatile chemical handle for attaching reporter tags (e.g., fluorescent dyes, biotin) or photoreactive groups, which are essential components of many chemical probes used for target identification and imaging. unimi.it The development of such probes often involves extensive medicinal chemistry optimization to achieve high potency and selectivity for the intended biological target. nih.gov

Ligand Design for Enzymatic Targets (e.g., Protein Kinases, DPPIV)

While direct research on 1-(2-Amino-4,5-dichlorophenyl)pyrrole as a ligand for protein kinases or Dipeptidyl Peptidase-IV (DPPIV) is not extensively documented, the N-arylpyrrole scaffold is a recognized platform in the design of kinase inhibitors. Protein kinases are crucial regulators of cellular signaling pathways, and their deregulation is a hallmark of diseases like cancer. researchgate.net The design of inhibitors often targets the ATP-binding site of the kinase. nih.gov

The structure of 1-(2-Amino-4,5-dichlorophenyl)pyrrole possesses features amenable to kinase inhibitor design. The N-arylpyrrole core can serve as a foundational scaffold to occupy the adenine-binding region of the ATP pocket. The dichlorophenyl group can be oriented to form halogen bonds or hydrophobic interactions within the binding site, potentially enhancing selectivity and potency. Furthermore, the 2-amino group provides a critical vector for chemical modification, allowing for the addition of side chains that can interact with solvent-exposed regions or form hydrogen bonds with key amino acid residues, a common strategy to improve affinity and selectivity. researchgate.netresearchgate.net Structure-based drug design, utilizing X-ray crystallography of target kinases, could guide the optimization of such derivatives to achieve high potency and a desired selectivity profile. sapub.org However, there is limited specific information available regarding the design of N-arylpyrroles as DPPIV inhibitors.

Chemical Entities for Antioxidant Research

The investigation of N-arylpyrrole derivatives for antioxidant properties is an emerging field. While some classes of heterocyclic compounds are known for their ability to scavenge free radicals, specific studies detailing the antioxidant capacity of 1-(2-Amino-4,5-dichlorophenyl)pyrrole or closely related analogues are limited in publicly accessible scientific literature. The potential antioxidant activity would theoretically depend on the ability of the amino group or the pyrrole ring to donate an electron or hydrogen atom to neutralize reactive oxygen species. Further research, employing standard assays such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging test, would be necessary to quantify the antioxidant potential of this specific chemical entity.

Design of Pyrrole-Based Antimycobacterial and Antibacterial Agents

The N-arylpyrrole scaffold has proven to be a promising foundation for the development of novel antimicrobial agents, driven by the urgent need to combat rising antimicrobial resistance. Research into N-arylpyrrole derivatives has demonstrated their potential against a range of clinically relevant pathogens, including ESKAPE pathogens (Enterococcus faecium, Staphylococcus aureus, Klebsiella pneumoniae, Acinetobacter baumannii, Pseudomonas aeruginosa, and Enterobacter species) and mycobacteria.

In one study, a series of N-arylpyrrole derivatives were synthesized and evaluated for their antimicrobial activity. A key finding was that derivatives featuring an aminoguanidine (B1677879) moiety displayed the most potent antibacterial effects. Specifically, a derivative (Compound Vc in the study) with a phenyl group as part of its side chain, exhibited significant activity against Methicillin-resistant Staphylococcus aureus (MRSA) with a Minimum Inhibitory Concentration (MIC) of 4 µg/mL, which was superior to the standard antibiotic levofloxacin (B1675101) (MIC = 8 µg/mL). This compound also showed notable activity against E. coli, K. pneumoniae, and A. baumannii.

Furthermore, the antimycobacterial potential of these compounds was assessed against Mycobacterium phlei, a non-pathogenic model for Mycobacterium tuberculosis. The same N-arylpyrrole derivative, Vc, demonstrated significant inhibition with a MIC of 8 µg/mL. These findings underscore the importance of the N-arylpyrrole core in designing new antibacterial and antimycobacterial agents. The structure-activity relationship (SAR) data suggest that lipophilic side chains attached to the core scaffold can enhance potency.

Table 1: Antimicrobial Activity of Selected N-Arylpyrrole Derivatives Data sourced from a study on related N-arylpyrrole compounds, not 1-(2-Amino-4,5-dichlorophenyl)pyrrole.

| Compound ID (from source) | Test Organism | MIC (µg/mL) |

| Vb | MRSA | 4 |

| Vc | MRSA | 4 |

| Vc | E. coli | 4 |

| Vc | A. baumannii | 8 |

| Vc | K. pneumoniae | 8 |

| Vc | M. phlei | 8 |

| Ve | MRSA | 4 |

| Levofloxacin (Control) | MRSA | 8 |

Investigational Compounds for Anticancer Research

Nitrogen-containing heterocyclic compounds, including pyrrole and pyrrolidine (B122466) derivatives, are a cornerstone of modern anticancer drug discovery. The structural features of 1-(2-Amino-4,5-dichlorophenyl)pyrrole—specifically the presence of halogen (chloro) and amino substituents on the aryl ring—are consistent with known structure-activity relationship (SAR) principles for cytotoxic agents. Halogen atoms can modulate the electronic properties and lipophilicity of a molecule, potentially enhancing its ability to bind to biological targets or cross cell membranes.

While direct cytotoxic data for 1-(2-Amino-4,5-dichlorophenyl)pyrrole is not available, the broader class of N-arylpyrroles and related heterocycles have been investigated for their anticancer potential. The design of such compounds often involves modifying the substituents on both the pyrrole and the aryl rings to optimize activity against specific cancer cell lines. For example, the amino group on the phenyl ring of 1-(2-Amino-4,5-dichlorophenyl)pyrrole serves as a versatile synthetic handle for creating a library of derivatives with varied physicochemical properties to screen for antiproliferative activity. The ultimate anticancer effect of such compounds could be mediated through various mechanisms, including the inhibition of protein kinases, interference with DNA replication, or induction of apoptosis.

Future Research Directions and Emerging Trends in N Arylpyrrole Chemistry

Innovations in Asymmetric Synthesis and Stereocontrol

The synthesis of chiral N-arylpyrroles is a challenging yet crucial area of research, as the three-dimensional arrangement of atoms (stereochemistry) is vital for applications in pharmaceuticals and materials science. nih.gov A significant trend is the development of atroposelective synthesis, which controls the stereochemistry around a C-N bond axis. nih.govresearchgate.net Recent breakthroughs include the use of light-induced phosphoric acid catalysis to achieve diastereo- and atroposelective synthesis of N-arylpyrroles. nih.gov This method allows for the simultaneous creation of a C-N axial chirality and a central quaternary stereogenic center with high precision. nih.gov

Another innovative approach involves chiral-at-metal catalysis, where rhodium-based catalysts with helical chirality guide the atroposelective functionalization of the pyrrole (B145914) ring. escholarship.org This strategy has been successful in transforming conformationally unstable N-arylpyrroles into configurationally stable, axially chiral products in high yields and with excellent enantiomeric excess. escholarship.org

Organocatalysis, which uses small organic molecules as catalysts, is also emerging as a powerful tool. snnu.edu.cnnih.gov Chiral phosphoric acids (CPAs), for instance, have been employed in catalytic asymmetric Paal-Knorr reactions and desymmetrization strategies to construct axially chiral N-arylpyrroles. nih.govsnnu.edu.cnresearchgate.net These methods offer a metal-free alternative and provide access to a diverse range of functionalized, enantiomerically pure arylpyrroles that can serve as valuable chiral ligands or catalysts themselves. snnu.edu.cnresearchgate.net

| Methodology | Catalyst Type | Key Advantages | Reference |

|---|---|---|---|

| Light-Induced Phosphoric Acid Catalysis | Chiral Phosphoric Acid (Organocatalyst) | Simultaneous creation of C-N axial and central chirality; high diastereo- and enantioselectivity. | nih.gov |

| Chiral-at-Metal Catalysis | Bis-cyclometalated Rhodium Complex | High atroposelectivity for fluxional substrates; provides access to diverse non-racemic products. | escholarship.org |

| Asymmetric Paal-Knorr Reaction | Chiral Phosphoric Acid (Organocatalyst) | Metal-free; efficient for constructing N-N axially chiral scaffolds; good to excellent atroposelectivities. | researchgate.net |

| Atroposelective Desymmetrization | H8-BINOL-derived CPA (Organocatalyst) | Effective for both symmetric and asymmetric substrates; products are potential chiral ligands. | snnu.edu.cn |

Integration of Artificial Intelligence and Machine Learning in Compound Design

In the context of N-arylpyrrole chemistry, AI can be used for de novo drug design, where algorithms generate novel molecular structures with desired biological activities or physicochemical properties. mdpi.comspringernature.com Techniques like deep learning, using recurrent neural networks (RNNs), can learn the "grammar" of chemical structures from existing databases and then generate new, synthetically feasible N-arylpyrrole derivatives tailored for specific targets. mdpi.comnih.gov This approach can significantly reduce the time and cost associated with the initial stages of drug discovery compared to traditional screening methods. nih.gov

Furthermore, ML models, such as quantitative structure-activity relationship (QSAR) models, can predict the properties of a potential compound like 1-(2-Amino-4,5-dichlorophenyl)pyrrole, including its bioactivity, toxicity, and metabolic stability, before it is even synthesized. mdpi.com This predictive power allows chemists to prioritize the most promising candidates for synthesis and testing, improving the efficiency of the research and development pipeline. nih.govnih.gov The integration of AI is poised to create a paradigm shift from serendipitous discovery to goal-oriented molecular design.

Expanding Applications in Interdisciplinary Fields

While N-arylpyrroles have established roles in medicinal chemistry, future research is focused on expanding their utility into diverse, interdisciplinary fields. mdpi.com The unique electronic and structural properties of the N-arylpyrrole scaffold make it a versatile building block for novel materials and chemical tools.

In materials science, N-arylpyrroles and related structures are being investigated for their applications in organic electronics. researchgate.net Specifically, derivatives like diketopyrrolopyrroles are used in the synthesis of soluble materials for organic solar cells. rsc.org The ability to tune the electronic properties of the pyrrole ring through substitution on the N-aryl group allows for the rational design of materials with specific optical and conductive properties.

In the field of asymmetric catalysis, axially chiral N-arylpyrroles are gaining attention as highly effective chiral ligands for transition metal catalysts. nih.govresearchgate.net For example, 2-phosphino-1-arylpyrroles have demonstrated high efficacy in palladium-catalyzed cross-coupling reactions. escholarship.org The development of new synthetic methods is making these complex chiral ligands more accessible, opening up possibilities for their use in a wide range of asymmetric transformations. escholarship.orgsnnu.edu.cn Furthermore, the inherent biological activity of the pyrrole core continues to be explored in chemical biology as probes to study cellular processes and in the development of new therapeutic agents. mdpi.commdpi.com

Sustainable and Scalable Synthetic Methodologies

In line with the global push for green chemistry, a major trend in N-arylpyrrole synthesis is the development of more sustainable and scalable methods. rsc.org This involves minimizing waste, reducing energy consumption, and utilizing renewable resources and less hazardous chemicals.

Researchers are modifying traditional pyrrole syntheses, such as the Paal–Knorr and Clauson-Kaas reactions, to operate under greener conditions. nih.govresearchgate.net This includes using water as a solvent, employing reusable catalysts like zinc-based nanocrystals, and utilizing microwave irradiation to reduce reaction times and energy input. nih.govresearcher.life For instance, a modified Clauson-Kaas approach using a zinc catalyst provides an eco-friendly protocol for N-aryl pyrrole synthesis. researchgate.netresearcher.life

Another key area is the use of bio-based starting materials. acs.org Methods are being developed to synthesize N-arylpyrroles from renewable resources like furans, which can be derived from biomass. acs.org Catalytic systems using earth-abundant metals, such as nickel, are also being explored as sustainable alternatives to precious metal catalysts for constructing the pyrrole ring. figshare.com The scalability of these green protocols is a critical consideration, ensuring that environmentally friendly methods developed in the lab can be efficiently implemented on an industrial scale. rsc.orgacs.org

Q & A

Q. What are the standard synthetic routes for 1-(2-Amino-4,5-dichlorophenyl)pyrrole and its derivatives?

The compound is typically synthesized via Pt(IV)-catalyzed hydroamination followed by cyclization to yield fused pyrrolo[1,2-a]quinoxalines. Another method involves reacting 1-(2-aminophenyl)pyrrole with aromatic aldehydes in ethanol with catalytic acetic acid to form 4,5-dihydropyrrolo[1,2-a]quinoxalines . Electropolymerization has also been employed to create thin films of poly(1-(2-aminophenyl)pyrrole), useful in materials science .

Q. Which analytical techniques are critical for characterizing this compound?

Key methods include:

- Nuclear Magnetic Resonance (NMR) : For structural confirmation via ¹H and ¹³C spectra (e.g., chemical shifts for aromatic protons and carbons) .

- High-Resolution Mass Spectrometry (HRMS) : To verify molecular weight and fragmentation patterns .

- Infrared Spectroscopy (FTIR) : Identifies functional groups like NH₂ and C-Cl bonds .

- Melting Point Analysis : Determines purity (e.g., reported melting points of 209–211°C for derivatives) .

Q. How is this compound utilized in biological research?

Derivatives of 1-(2-aminophenyl)pyrrole, such as 4-substituted pyrrolo[1,2-a]quinoxalines, have been evaluated as anti-leishmanial agents . Biological assays typically involve in vitro testing against Leishmania parasites, with IC₅₀ values calculated to assess potency .

Q. What solvents and reaction conditions optimize its synthesis?

Ethanol with catalytic acetic acid is preferred for cyclization reactions with aldehydes, achieving yields up to 63% . For electropolymerization, acidic aqueous solutions (e.g., H₂SO₄) and controlled electrochemical potentials are used to form conductive polymer films .

Q. How do structural modifications influence its electronic properties?

Substituents on the phenyl ring (e.g., Cl, NH₂) alter electron density, affecting conjugation in the pyrrole ring. Electropolymerized films exhibit tunable conductivity, relevant for organic electronics .

Advanced Research Questions

Q. What mechanistic insights explain contradictions in catalytic cyclization yields?

Discrepancies in yields (e.g., 46% vs. 63% in similar reactions) may arise from steric effects of substituents or solvent polarity. For example, bulky groups hinder cyclization, while polar aprotic solvents (e.g., DMF) may improve reaction efficiency . Kinetic studies using in situ NMR or HPLC monitoring are recommended to resolve such issues .

Q. How can computational modeling guide the design of derivatives with enhanced bioactivity?

Density Functional Theory (DFT) can predict electron distribution and reactive sites. For anti-leishmanial derivatives, docking simulations with parasite enzymes (e.g., trypanothione reductase) help identify binding interactions, guiding synthetic prioritization .

Q. What challenges arise in resolving crystallographic data for pyrrolo-quinoxaline derivatives?

Single-crystal X-ray diffraction often reveals disordered molecular packing due to flexible substituents (e.g., chlorophenyl groups). Refinement protocols, such as restraining torsion angles or using twinned crystals, improve data accuracy, as seen in studies with R-factors ≤0.054 .

Q. How do competing reaction pathways affect product distribution?

Competing pathways (e.g., dimerization vs. cyclization) can be mitigated by optimizing catalyst loading (e.g., Pt(IV) at 5 mol%) and temperature. GC-MS or LC-MS analysis of reaction mixtures identifies byproducts, enabling pathway control .

Q. What strategies validate contradictory spectral data in structural elucidation?

Cross-validation using multiple techniques is critical. For instance, if NMR suggests a para-substituted chlorophenyl group but HRMS indicates a meta isomer, 2D NMR (COSY, NOESY) or X-ray crystallography can resolve ambiguity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.